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Compound of Interest

Compound Name: Wander

Cat. No.: B1680229 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a

novel series of kinase inhibitors, designated "Wander," designed to target the Epidermal

Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a key driver in various

cancers, making it a critical therapeutic target.[1] This document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of the SAR,

experimental data, and relevant biological pathways.

Quantitative Structure-Activity Relationship (SAR)
Data
The inhibitory activity of the "Wander" series was evaluated against wild-type EGFR (EGFRwt)

and a common resistance mutant, EGFR T790M. The selectivity was assessed using a

counter-screen against Protein Kinase A (PKA). The core scaffold and substitutions at R1 and

R2 positions are detailed below, with the corresponding in vitro inhibitory concentrations (IC50)

summarized in Table 1.

Core Scaffold ("Wander")

Table 1: Structure-Activity Relationship of "Wander" Analogs
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Compound
ID

R1 Group R2 Group
EGFRwt
IC50 (nM)

EGFR
T790M IC50
(nM)

PKA IC50
(µM)

Wander-01 -H -H 250 800 >50

Wander-02 -Cl -H 120 450 >50

Wander-03 -F -H 150 500 >50

Wander-04 -CH3 -H 90 300 >50

Wander-05 -OCH3 -H 75 250 45

Wander-06 -H -NH2 85 200 25

Wander-07 -CH3 -NH2 21 55 30

Wander-08 -OCH3 -NH2 15 40 20

Data presented are hypothetical and for illustrative purposes.

SAR Summary:

R1 Position: Small, electron-donating groups at the R1 position, such as methyl (-CH3) and

methoxy (-OCH3), demonstrated enhanced potency against both wild-type and mutant

EGFR compared to hydrogen or halogens.

R2 Position: The introduction of an amino group (-NH2) at the R2 position generally

improved inhibitory activity.

Synergistic Effects: The combination of favorable substitutions at both R1 and R2, as seen in

Wander-07 and Wander-08, resulted in the most potent compounds in the series.

Selectivity: While potency against EGFR increased, some analogs, particularly those with a

methoxy group, showed off-target activity against PKA, indicating a potential area for further

optimization to improve the selectivity profile.

Experimental Protocols
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EGFR Kinase Assay (Luminescent)

This protocol outlines a luminescent-based in vitro kinase assay to determine the IC50 values

of the "Wander" compounds against EGFR. The assay measures the amount of ADP

produced, which is then converted to a luminescent signal.[1]

Materials:

Recombinant Human EGFR enzyme

Kinase Assay Buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)[2]

Peptide Substrate (e.g., Poly (Glu, Tyr) 4:1)

ATP

"Wander" compounds dissolved in DMSO

ADP-Glo™ Kinase Assay Kit

White, non-binding 384-well microtiter plates[2]

Plate-reading luminometer

Procedure:

Compound Preparation: Create a serial dilution of the "Wander" compounds in the kinase

assay buffer. The final DMSO concentration should not exceed 1%.

Reaction Setup:

Add 5 µL of the diluted "Wander" compound or control (DMSO for 100% activity, no

enzyme for background) to the wells of the 384-well plate.[2]

Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

Add 20 µL of the master mix to each well.
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Initiation of Kinase Reaction: Add 25 µL of diluted EGFR enzyme to each well to initiate the

reaction.[3]

Incubation: Incubate the plate at 30°C for 60 minutes.[3]

ADP Detection:

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[3]

Incubate at room temperature for 40 minutes.

Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.[3]

Incubate at room temperature for 30-60 minutes.[3]

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all other readings.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value.[3]

Visualizations
EGFR Signaling Pathway and Inhibition by "Wander" Compounds

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by the

"Wander" series of compounds. Upon ligand binding, EGFR dimerizes and

autophosphorylates, initiating downstream pathways like the RAS/MAPK and PI3K/AKT, which

drive cell proliferation and survival.[4][5] "Wander" compounds act as ATP-competitive

inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream

signals.[3]
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Workflow for Structure-Activity Relationship (SAR) Studies

This diagram outlines the typical workflow for conducting SAR studies, from initial data

compilation to model evaluation and the design of new compounds.[6]
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SAR Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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